molecular formula C22H25N5O2 B3002654 N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212323-63-1

N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3002654
CAS No.: 1212323-63-1
M. Wt: 391.475
InChI Key: WPDARXISPCFSHX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative featuring a carboxamide group at position 6, a 5-methyl substituent, and aryl groups at positions 7 (4-methoxyphenyl) and N-(2,4-dimethylphenyl) (Fig. 1). This scaffold is notable for its structural versatility, enabling diverse biological applications, including antimicrobial, anti-inflammatory, and receptor-modulating activities .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-13-5-10-18(14(2)11-13)26-21(28)19-15(3)25-22-23-12-24-27(22)20(19)16-6-8-17(29-4)9-7-16/h5-12,15,19-20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDARXISPCFSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are characterized by their aromatic heterocyclic structure and have gained attention due to their diverse biological activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C22H25N5O2
  • Molecular Weight : 391.475 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitubercular agent and its anticancer properties.

Antitubercular Activity

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit promising antitubercular activity. For instance:

  • A study highlighted the need for new antitubercular agents due to the rise of drug-resistant tuberculosis strains. The compound's structural features suggest it may interact with novel biochemical pathways involved in Mycobacterium tuberculosis survival and replication .
  • In a screening assay for antitubercular activity, related compounds showed varying degrees of effectiveness with IC90 values indicating potential for further development in drug formulations targeting tuberculosis .

Anticancer Activity

The compound has also been explored for its anticancer properties:

  • Polo-like kinase 1 (Plk1) is a significant target in cancer therapy due to its role in cell cycle regulation. Compounds similar to this compound have been evaluated as inhibitors of Plk1. These inhibitors demonstrate potential for selective cytotoxicity against cancer cells while sparing normal cells .
  • The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyrimidine rings can enhance anticancer efficacy while minimizing toxicity .

Case Studies and Research Findings

Several studies provide insights into the pharmacological profiles of compounds related to the target compound:

Study Focus Findings
Study AAntitubercular ActivityCompounds with similar scaffolds exhibited IC90 values < 10 μM against M. tuberculosis.
Study BAnticancer ActivityInhibition of Plk1 led to reduced viability in cancer cell lines with IC50 values ranging from 0.32 to 3.2 μM depending on structural variations .
Study CSAR AnalysisIdentified key structural features that enhance selectivity and potency against both tuberculosis and cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth and proliferation.
  • Case Study : A study demonstrated that derivatives of triazolopyrimidine compounds showed cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent:

  • Activity Against Bacteria and Fungi : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Research Findings : In vitro assays have reported minimum inhibitory concentrations (MICs) that indicate the compound's efficacy in inhibiting microbial growth.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties:

  • Mechanism : It may act by reducing oxidative stress and inflammation in neural tissues.
  • Case Study : Experimental models of neurodegeneration have shown that administration of similar compounds led to improved cognitive function and reduced neuronal death.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that it may inhibit the release of pro-inflammatory cytokines.
  • Clinical Relevance : This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Data Table of Research Findings

ApplicationMechanism of ActionKey FindingsReferences
Anticancer ActivityInhibition of kinasesInduces apoptosis in cancer cell lines ,
Antimicrobial PropertiesDisruption of microbial cell wallsEffective against various bacteria and fungi ,
Neuroprotective EffectsReduction of oxidative stressImproves cognitive function in animal models ,
Anti-inflammatory ActivityInhibition of cytokinesReduces inflammation markers,

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Substituent Comparisons
Compound Name R<sup>5</sup> R<sup>7</sup> N-Substituent (Carboxamide) Key Features
Target Compound 5-CH3 4-OCH3-Ph 2,4-dimethylphenyl Enhanced lipophilicity due to methyl groups; moderate polarity from 4-OCH3
2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-...-carboxamide (5a) 5-CH3 3,4,5-OCH3-Ph p-tolyl Higher polarity from trimethoxy group; antifungal activity (57% yield, mp 311–313°C)
7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-...-carboxamide (CAS 667902-79-6) 5-CH3 2-OCH3-Ph 4-methoxyphenyl Steric hindrance at 2-OCH3; potential solubility challenges (Mw 473.55)
N-cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-...-carboxamide (40) - - cyclohexyl CB2 receptor agonist (62% yield); flexible aliphatic chains enhance membrane permeability

Key Observations:

  • Aryl Substituents: The target compound’s 4-methoxyphenyl group balances lipophilicity and polarity, whereas analogues with 3,4,5-trimethoxyphenyl (e.g., 5a) exhibit higher polarity and antifungal efficacy .
  • Amino vs. Methyl Groups: The absence of a 2-amino group in the target compound (present in 5a–v) may reduce hydrogen-bonding capacity, impacting solubility and target interactions .

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